molecular formula C6H3Cl2N3 B040580 4,5-Dichloro-7H-pyrrolo[2,3-D]pyrimidine CAS No. 115093-90-8

4,5-Dichloro-7H-pyrrolo[2,3-D]pyrimidine

Cat. No. B040580
M. Wt: 188.01 g/mol
InChI Key: VFTPONHUNNOSKG-UHFFFAOYSA-N
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Patent
US08193202B2

Procedure details

To a solution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (154 mg, 1.0 mmol) in CH2Cl2 (6 mL) was added NCS (134 mg, 1.0 mmol). The reaction mixture was refluxed for 18 hours, filtered, and concentrated under vacuum to give the title compound, which was carried on crude. MS (ES+) [M+H]+=189.
Quantity
154 mg
Type
reactant
Reaction Step One
Name
Quantity
134 mg
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]2[CH:10]=[CH:9][NH:8][C:4]=2[N:5]=[CH:6][N:7]=1.C1C(=O)N([Cl:18])C(=O)C1>C(Cl)Cl>[Cl:1][C:2]1[C:3]2[C:10]([Cl:18])=[CH:9][NH:8][C:4]=2[N:5]=[CH:6][N:7]=1

Inputs

Step One
Name
Quantity
154 mg
Type
reactant
Smiles
ClC=1C2=C(N=CN1)NC=C2
Name
Quantity
134 mg
Type
reactant
Smiles
C1CC(=O)N(C1=O)Cl
Name
Quantity
6 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was refluxed for 18 hours
Duration
18 h
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum

Outcomes

Product
Name
Type
product
Smiles
ClC=1C2=C(N=CN1)NC=C2Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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